molecular formula C11H12N2O5S B3018003 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide CAS No. 896021-29-7

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide

Cat. No.: B3018003
CAS No.: 896021-29-7
M. Wt: 284.29
InChI Key: SLEHSAXYYAKPMG-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide is a synthetic organic compound designed for advanced research applications. This molecule features a benzamide core structure substituted with a nitro group and linked to a tetrahydrothiophene 1,1-dioxide (sulfolane) moiety. This specific combination of functional groups makes it a compound of significant interest in medicinal chemistry and drug discovery. The primary research value of this compound stems from its potential as a building block or intermediate in the synthesis of more complex molecules. Compounds sharing the tetrahydrothiophene-dioxide scaffold have been identified as key structures in the development of non-electrophilic activators of the NRF2 signaling pathway . Activation of NRF2 is a promising therapeutic strategy for combating oxidative stress, which is implicated in various age-related conditions, including neurodegenerative and autoimmune diseases . As such, this compound may serve as a critical precursor for developing novel cytoprotective agents. In terms of its mechanism of action, while not fully elucidated for this specific molecule, related analogs are known to function by inhibiting enzymes like phosphoglycerate kinase 1 (PGK1), which is part of the glycolytic pathway . This inhibition can lead to the accumulation of endogenous metabolites that subsequently activate protective cellular responses. The presence of the sulfone groups and the amide linkage in its structure is considered essential for this type of biological activity . Researchers can utilize this compound to explore structure-activity relationships, optimize pharmacological properties, and investigate new mechanisms for targeting diseases associated with oxidative stress and inflammation. This product is provided for non-human research and is strictly for research use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5S/c14-11(12-8-5-6-19(17,18)7-8)9-3-1-2-4-10(9)13(15)16/h1-4,8H,5-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEHSAXYYAKPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoic acid with tetrahydrothiophene-3-one in the presence of an oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like sodium methoxide and potassium carbonate are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, molecular properties, and characterization data for N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Data References
This compound C₁₁H₁₂N₂O₅S 296.29 2-nitrobenzamide; tetrahydrothiophene sulfone Polar sulfone group; IR: Amide I band ~1680 cm⁻¹; Solubility in polar solvents
N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide C₁₁H₁₀N₄O₃S 290.29 2-nitrobenzamide; 1,3,4-thiadiazole with ethyl group White crystalline solid; IR: C-S-C (687–685 cm⁻¹), amide I (1682 cm⁻¹); Soluble in ethanol, insoluble in water
N-(Furan-2-ylmethyl)-N-(3-methylbut-2-en-1-yl)-2-nitrobenzamide C₁₇H₁₈N₂O₄ 326.34 2-nitrobenzamide; furan and prenyl groups Yellow oil; Rf = 0.4 (PE/EA); Synthesized via LDA-mediated alkylation
N-Benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide C₁₈H₁₇ClN₂O₅S 408.86 Chloro, nitro, benzyl, and sulfone groups Crystalline solid; Potential bioactivity due to halogen and sulfone moieties
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 193.24 3-methylbenzamide; hydroxyl and tertiary alcohol N,O-bidentate directing group; Suitable for metal-catalyzed C–H functionalization

Physicochemical and Spectroscopic Properties

Solubility: Sulfone-containing compounds (e.g., ) exhibit higher polarity, enhancing solubility in polar solvents like DMSO or ethanol. Thiadiazole derivatives () are ethanol-soluble but water-insoluble due to hydrophobic heterocyclic cores . Prenyl- or furan-substituted benzamides () are lipophilic (oil/wax forms) .

Infrared Spectroscopy :

  • Amide I (C=O) vibrations appear at ~1680–1682 cm⁻¹ across all compounds .
  • Sulfone S=O stretches in tetrahydrothiophene derivatives occur at ~1150–1300 cm⁻¹ .
  • Thiadiazole C-S-C vibrations are distinct at 687–685 cm⁻¹ .

Chromatographic Behavior :

  • Prenyl-substituted benzamides () show Rf = 0.4 in 2:1 PE/EA, indicating moderate polarity .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nitrobenzamide moiety linked to a dioxidotetrahydrothiophene group. This unique structure contributes to its diverse biological effects. The molecular formula is C11H12N2O4SC_{11}H_{12}N_{2}O_{4}S with a molecular weight of approximately 268.29 g/mol.

Target of Action

The primary target for this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels .

Mode of Action

This compound acts as an activator of GIRK channels, which play crucial roles in regulating neuronal excitability and neurotransmitter release. The activation leads to hyperpolarization of neurons, thereby influencing various physiological processes such as pain perception, anxiety, and reward pathways.

1. Neuropharmacological Effects

Research indicates that this compound may exhibit analgesic and anxiolytic properties through its action on GIRK channels. This suggests potential applications in treating conditions like chronic pain and anxiety disorders.

2. Anticancer Activity

Preliminary studies have explored the compound's potential as an anticancer agent . The nitro group may facilitate interactions with cellular targets involved in cancer cell proliferation and survival .

3. Anti-inflammatory Properties

Nitro-containing compounds are known for their anti-inflammatory activities. This compound may inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory diseases .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

  • In vitro studies demonstrated that this compound exhibits nanomolar potency as a GIRK channel activator, significantly affecting neuronal excitability.
  • Animal models used to assess analgesic effects showed a marked reduction in pain responses when treated with this compound compared to controls .

Comparative Analysis with Similar Compounds

Compound NameMechanismBiological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamideGIRK activatorAnalgesic, Anxiolytic
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamideGIRK activatorAnticancer
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-amino-benzamideGIRK inhibitorAnti-inflammatory

This table highlights how variations in the structure of similar compounds can lead to different biological activities.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates improved metabolic stability compared to traditional urea-based compounds. This stability may enhance its therapeutic potential by prolonging its action within biological systems.

Q & A

What spectroscopic methods are recommended for structural characterization of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide?

Level: Basic
Answer:
Key spectroscopic techniques include:

  • IR Spectroscopy : Identify functional groups like the amide carbonyl (stretching ~1680 cm⁻¹) and sulfone groups (S=O asymmetric/symmetric stretches ~1300–1150 cm⁻¹). The tetrahydrothiophene-dioxide ring may show C-S stretching bands near 685 cm⁻¹ .
  • ¹H/¹³C NMR : Confirm substituent positions and ring conformations. For example, the tetrahydrothiophene-dioxide protons exhibit distinct splitting patterns due to ring strain and sulfone electron-withdrawing effects. Aromatic protons from the 2-nitrobenzamide group resonate in the δ 7.5–8.5 ppm range .
  • UV-Vis Spectroscopy : Monitor π→π* transitions of the nitrobenzamide moiety (λmax ~250–300 nm) for purity assessment .

What synthetic strategies are effective for preparing this compound?

Level: Basic
Answer:
A typical route involves:

Activation of 2-nitrobenzoic acid with thionyl chloride to form the acyl chloride.

Coupling with 3-aminotetrahydrothiophene-1,1-dioxide under inert conditions (e.g., THF, nitrogen atmosphere).

Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.
Methodological Note: Monitor reaction progress using TLC (Rf ~0.4–0.6 in 2:1 PE/EA) and confirm purity via melting point analysis (expected range: 220–225°C) .

How can discrepancies in NMR data for structural confirmation be resolved?

Level: Advanced
Answer:
Discrepancies often arise from:

  • Conformational isomerism : The tetrahydrothiophene-dioxide ring may adopt chair or twist-boat conformations, leading to split signals. Use variable-temperature NMR to observe coalescence .
  • Dynamic effects : Rotameric equilibria of the amide bond can cause peak broadening. Employ 2D NMR (e.g., NOESY) to identify spatial correlations between the sulfone ring and aromatic protons .
  • Impurity interference : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and cross-check with high-resolution mass spectrometry (HRMS) .

What validation parameters are critical for quantitative determination methods?

Level: Advanced
Answer:
Validate using:

  • Linearity : A calibration curve (e.g., y = 0.9999x + 0.1393, r² ≥ 0.999) across 0.1–10 µg/mL .
  • Precision : Intra-day/inter-day RSD ≤ 2% for repeatability .
  • Accuracy : Recovery rates of 98–102% via spiked sample analysis .
  • Specificity : Confirm no interference from degradation products using TLC (silica gel GF254, chloroform/methanol 9:1) .

How does the sulfone group influence the compound’s stability under hydrolytic conditions?

Level: Advanced
Answer:
The sulfone group enhances hydrolytic stability compared to non-oxidized thioethers. However, under acidic conditions (e.g., HCl, 70°C), the amide bond may hydrolyze, releasing 2-nitrobenzoic acid and the sulfone-containing amine. Monitor degradation via:

  • pH-Stress Testing : Use buffers (pH 1–13) and analyze by HPLC at 24/48/72 hours.
  • Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life .

What pharmacological screening approaches are applicable for this compound?

Level: Basic
Answer:
While direct data is limited, structurally related nitrobenzamides (e.g., anticonvulsant analogs) suggest:

  • In Vivo Seizure Models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents. Compare latency and mortality rates against standards like valproate .
  • Cytotoxicity Assays : MTT tests on human cell lines (e.g., HEK293) to assess IC₅₀ values.
  • Target Identification : Molecular docking against GABA receptors or voltage-gated ion channels .

How can crystallographic data resolve ambiguities in molecular geometry?

Level: Advanced
Answer:
X-ray crystallography (using SHELXL ) provides:

  • Bond Length/Angle Precision : Confirm sulfone S=O bonds (~1.43 Å) and amide planarity.
  • Packing Interactions : Identify hydrogen bonds (e.g., amide N-H∙∙∙O=S) influencing stability.
    Note: For poorly diffracting crystals, employ synchrotron radiation or cryo-cooling .

What strategies mitigate byproduct formation during synthesis?

Level: Advanced
Answer:
Common byproducts (e.g., unreacted acyl chloride or dimerization) are minimized by:

  • Controlled Stoichiometry : Use 1.2 equivalents of 3-aminotetrahydrothiophene-1,1-dioxide.
  • Low-Temperature Coupling : Maintain 0–5°C during acyl chloride addition.
  • Chelation Agents : Add MgSO₄ to sequester HCl and prevent side reactions .

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